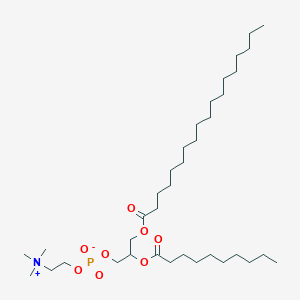
1,6-二异氰酸基-2,2,4-三甲基己烷
描述
1,6-Diisocyanato-2,2,4-trimethylhexane is an organic compound with the empirical formula C11H18N2O2 . It is a liquid at room temperature . The compound is used in early discovery research .
Molecular Structure Analysis
The molecular weight of 1,6-Diisocyanato-2,2,4-trimethylhexane is 210.27 . The SMILES string representation of the molecule isCC(CCNC=O)CC(C)(C)CNC=O . Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 1,6-Diisocyanato-2,2,4-trimethylhexane, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
1,6-Diisocyanato-2,2,4-trimethylhexane is a liquid at room temperature . It has a refractive index of 1.462 and a density of 1.012 g/mL at 25 °C . The boiling point is 149 °C .科学研究应用
缺乏诱变活性:已使用 Ames 试验、CHO/HGPRT 基因突变试验和小鼠微核试验等测定评估了 HDI 的诱变效应。尽管有毒性迹象,但 HDI 在这些试验中没有诱导诱变或断裂效应 (Wagner 等,2000)。
接触性过敏:HDI 是漆、涂料和喷漆中的组分,主要由 HDI 三聚体组成。已经研究了它在接触性过敏中的作用,突出了它的潜在过敏性 (Aalto-Korte 等,2010)。
明胶改性:HDI 已被用作明胶改性中的交联剂,在用于软且尺寸稳定的材料的纺织/明胶复合材料的制造中具有应用 (Bertoldo 等,2007)。
阿司匹林的控释:已开发使用 HDI 的可生物降解聚酯氨基甲酸酯网络来控制药物释放,例如阿司匹林,证明了其在制药应用中的效用 (Zhang 等,2009)。
空气中测定:已经开发出测定空气中 HDI 单体的的方法,这对于职业安全和环境监测非常重要 (Corbini 等,1991)。
尼龙-6 三嵌段共聚物的合成:HDI 已用于 ABA 型共聚物的合成,表明其在高级聚合物化学中的作用 (Petrov 等,2000)。
聚合物中的固化反应:已经研究了羟基封端的聚丁二烯 (HTPB) 和 HDI-三聚体的固化反应在材料科学中的应用,特别是在适用期和催化剂质量分数的背景下 (Ma 等,2020)。
共聚合研究:已经研究了 HDI 与其他单异氰酸酯的共环三聚合,提供了聚合物化学的见解 (Badamshina 等,1993)。
非光气合成路线:已经研究了 HDI 在聚氨酯生产的非光气路线中的作用,突出了其在更绿色化学过程中的相关性 (Hsu 等,2019)。
固化反应催化:已经研究了封闭的二异氰酸酯和羟基封端的聚丁二烯之间的固化反应的催化,表明 HDI 在聚合物科学中的效用 (Issam 和 Sankar,2011)。
金上的吸附研究:已经对二异氰酸酯(包括 HDI)在金上的吸附进行了研究,这与表面化学和纳米技术应用相关 (Henderson 等,2000)。
缩尿烷酯的形成:已经探索了涉及 HDI 的反应中缩尿烷酯形成的条件,有助于理解多异氰酸酯化学 (Lapprand 等,2005)。
工作场所空气中的总异氰酸酯:已经开发了在工作场所空气中对包括 HDI 在内的总异氰酸酯进行采样和分析的方法,这对于工业卫生至关重要 (Key-Schwartz 和 Tucker,1999)。
在金属表面的吸附:已经研究了 HDI 分子自组装到金属表面(如 Au 和 Pt)上的形成和表征,对材料科学和工程有影响 (Lin,2000)。
催化剂对聚合物网络的影响:已经研究了催化剂对聚合物网络中 HDI 非等温三聚动力学的影响,提供了对聚合物形成动力学的见解 (Privalko 等,1998)。
用于凝固凝灰岩的原位聚合:HDI 已被用作那不勒斯黄色凝灰岩原位聚合的共聚单体,突出了其在保护和修复中的应用 (Cocca 等,2005)。
聚氨酯的进展:研究重点是开发脂肪族异氰酸酯,如 HDI,以提高聚氨酯的光稳定性和耐水解性 (Frisch,1972)。
聚酯氨基甲酸酯网络中阿司匹林的释放:HDI 已被用于开发用于阿司匹林控释的聚酯氨基甲酸酯网络,具有潜在的生物医学应用 (Feng 等,2009)。
接触 HDI 的工人的生物监测:已经开发了用于生物监测接触 HDI 的工人的新方法,强调了其在职业健康和安全中的重要性 (Sabbioni 和 Pugh,2022)。
贴片试验制剂中的化学分析:已经分析了凡士林贴片试验制剂中 HDI 的稳定性和浓度,为皮肤病学研究做出了贡献 (Frick-Engfeldt 等,2005)。
安全和危害
1,6-Diisocyanato-2,2,4-trimethylhexane is classified as Acute Tox. 3 Inhalation, Aquatic Chronic 4, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It can cause skin irritation, eye irritation, and respiratory irritation . Contact with water or moist air generates toxic and flammable gases .
属性
IUPAC Name |
1,6-diisocyanato-2,2,4-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUXIOKEJWULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=C=O)CC(C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044602 | |
| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid., Liquid | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,6-Diisocyanato-2,2,4-trimethylhexane | |
CAS RN |
16938-22-0, 32052-51-0 | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2,4-Trimethylhexamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16938-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016938220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,6-diisocyanato-2,2,4(or 2,4,4)-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032052510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of 2,2,4-trimethylhexa-1,6-diyl diisocyanate and 2,4,4-trimethylhexa-1,6-diyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.138.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-trimethylhexa-1,6-diyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIISOCYANATO-2,2,4-TRIMETHYLHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92D8F674P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)




![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)






![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)